3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one
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Overview
Description
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazolone ring substituted with an amino group and a morpholinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound in the presence of a dehydrating agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolone ring can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles: These compounds share the oxazole ring structure and have similar functional groups.
2-(2-Aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile: This compound has a similar morpholinyl substitution and amino group.
Uniqueness
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a morpholinylmethyl group on the oxazolone ring makes it a versatile compound for various applications.
Properties
CAS No. |
74165-78-9 |
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Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C8H13N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h6H,1-5,9H2 |
InChI Key |
GWCHIUMVSRWCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CN(C(=O)O2)N |
Origin of Product |
United States |
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